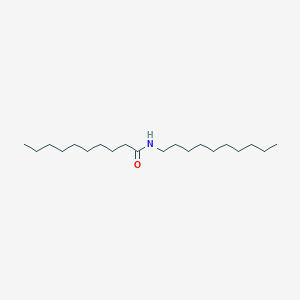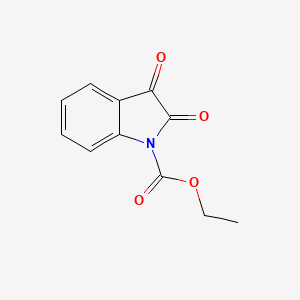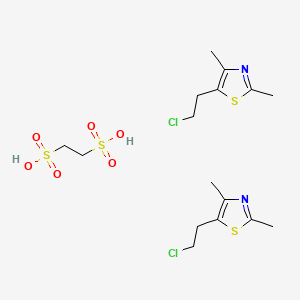
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid is a complex organic compound that features a thiazole ring substituted with a chloroethyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid typically involves the formation of the thiazole ring followed by the introduction of the chloroethyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent alkylation reactions introduce the chloroethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods can vary depending on the scale and desired application of the compound.
化学反应分析
Types of Reactions
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
科学研究应用
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The thiazole ring may also interact with biological targets, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): Similar in having chloroethyl groups, but differs in its sulfur mustard structure and use as a chemical warfare agent.
Chlorambucil: A chemotherapy agent with a similar chloroethyl group, used in the treatment of cancers.
Mechlorethamine: Another nitrogen mustard used in chemotherapy, sharing the chloroethyl functional group.
Uniqueness
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid is unique due to its specific combination of a thiazole ring with chloroethyl and methyl groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
31805-51-3 |
|---|---|
分子式 |
C16H26Cl2N2O6S4 |
分子量 |
541.6 g/mol |
IUPAC 名称 |
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C7H10ClNS.C2H6O6S2/c2*1-5-7(3-4-8)10-6(2)9-5;3-9(4,5)1-2-10(6,7)8/h2*3-4H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI 键 |
SOLPJXUVTOFGIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C)CCCl.CC1=C(SC(=N1)C)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


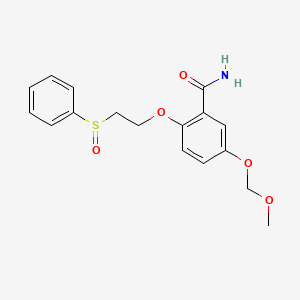
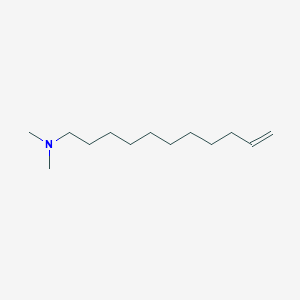

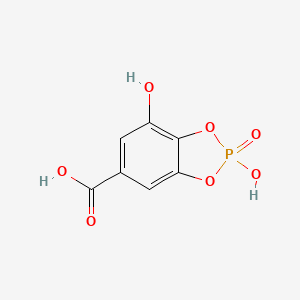


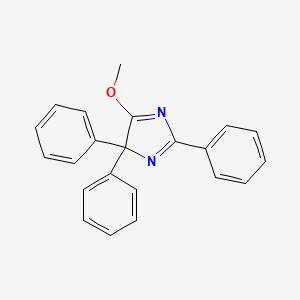
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
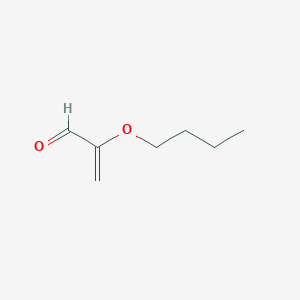
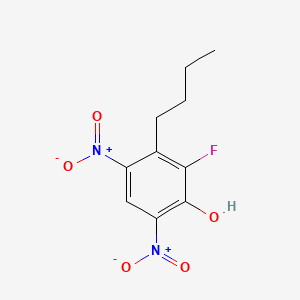
![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
